Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
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Overview
Description
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a chemical compound with the molecular formula C13H24O11 and a molecular weight of 356.32 g/mol . It is a white to off-white solid that is soluble in DMSO, methanol, and water . This compound is primarily used in organic synthesis and has various applications in scientific research .
Preparation Methods
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can be synthesized through multiple routes. One common method involves the reaction of methyl-alpha-D-galactopyranoside with 2-nitrophenyl-beta-D-glucopyranoside . The reaction is typically carried out in the presence of a phosphate buffer and beta-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells . The reaction is conducted at 55°C for approximately 7 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a substrate for enzymatic studies and can be used to investigate carbohydrate metabolism . Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for certain enzymes, facilitating biochemical reactions . The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include methyl-alpha-D-galactopyranoside and 2-nitrophenyl-beta-D-glucopyranoside, which are used in its synthesis . These compounds share some structural similarities but differ in their functional groups and reactivity .
Properties
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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